Crozbaciclib fumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H34F2N6O4 |

|---|---|

Molecular Weight |

604.6 g/mol |

IUPAC Name |

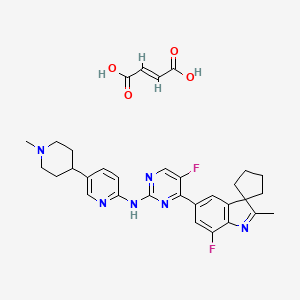

(E)-but-2-enedioic acid;5-fluoro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-N-[5-(1-methylpiperidin-4-yl)-2-pyridinyl]pyrimidin-2-amine |

InChI |

InChI=1S/C28H30F2N6.C4H4O4/c1-17-28(9-3-4-10-28)21-13-20(14-22(29)26(21)33-17)25-23(30)16-32-27(35-25)34-24-6-5-19(15-31-24)18-7-11-36(2)12-8-18;5-3(6)1-2-4(7)8/h5-6,13-16,18H,3-4,7-12H2,1-2H3,(H,31,32,34,35);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

DJHWABVQPGVLAK-WLHGVMLRSA-N |

Isomeric SMILES |

CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4F)NC5=NC=C(C=C5)C6CCN(CC6)C.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4F)NC5=NC=C(C=C5)C6CCN(CC6)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Crozbaciclib Fumarate

A Note on the Subject: Publicly available data specifically for Crozbaciclib fumarate is limited. However, it is identified as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). To provide a comprehensive technical guide, this document will focus on the well-characterized mechanism of action of Ribociclib, a closely related and extensively studied CDK4/6 inhibitor. This approach allows for a detailed exploration of the core mechanisms, experimental validation, and clinical relevance of this class of therapeutic agents. This compound is reported to have IC50 values of 3 nM and 1 nM for CDK4 and CDK6, respectively.[1]

Core Mechanism of Action: G1 Phase Cell Cycle Arrest

This compound, as a selective inhibitor of CDK4 and CDK6, targets a critical checkpoint in the cell division cycle. In normal and cancerous cells, the progression from the G1 phase (growth) to the S phase (DNA synthesis) is tightly regulated by the Cyclin D-CDK4/6-Retinoblastoma protein (Rb) pathway.

The Signaling Cascade:

-

Mitogenic Stimulation: Growth factors and hormones trigger signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways, leading to the increased expression of D-type cyclins (Cyclin D1, D2, D3).[2]

-

CDK4/6 Activation: These D-type cyclins then bind to and activate CDK4 and CDK6.

-

Rb Phosphorylation: The active Cyclin D-CDK4/6 complexes phosphorylate the Retinoblastoma tumor suppressor protein (Rb).

-

E2F Release and Gene Transcription: Phosphorylation of Rb causes it to release the E2F transcription factor. Once liberated, E2F translocates to the nucleus and activates the transcription of genes essential for the G1 to S phase transition and DNA replication.

-

Cell Cycle Progression: This cascade of events commits the cell to enter the S phase and continue through the cell cycle.

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the transcription of S-phase-promoting genes, leading to a halt in the cell cycle at the G1 checkpoint. This G1 arrest inhibits the proliferation of cancer cells that are dependent on the CDK4/6 pathway for their growth.

Quantitative Data

The inhibitory activity of this compound and its surrogate, Ribociclib, has been quantified in various preclinical assays.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | CDK4 | Enzymatic | 3 nM | [1] |

| CDK6 | Enzymatic | 1 nM | [1] | |

| Ribociclib | CDK4/Cyclin D1 | Enzymatic | 10 nM | [3] |

| CDK6/Cyclin D3 | Enzymatic | 39 nM | [3] | |

| CDK1/Cyclin B | Enzymatic | >10,000 nM | ||

| CDK2/Cyclin A | Enzymatic | >10,000 nM | ||

| JeKo-1 (MCL) | Cell Proliferation | 0.04 µM | [3] | |

| CAMA-1 (Breast) | Cell Proliferation | 0.10 µM | [3] | |

| MCF-7 (Breast) | Cell Proliferation | 0.11 µM | [3] | |

| T47D (Breast) | Cell Proliferation | 0.12 µM | [3] | |

| SEM (ALL) | Cell Proliferation | 0.45 µM | [3] | |

| REH (ALL) | Cell Proliferation | 0.50 µM | [3] | |

| MOLM-13 (AML) | Cell Proliferation | 0.99 µM | [3] | |

| Pfeiffer (DLBCL) | Cell Proliferation | 0.82 µM | [3] |

IC50: Half-maximal inhibitory concentration. MCL: Mantle Cell Lymphoma; ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia; DLBCL: Diffuse Large B-cell Lymphoma.

Experimental Protocols

The mechanism of action of CDK4/6 inhibitors is validated through a series of key in vitro and in vivo experiments.

Western Blot for Phospho-Rb

This assay directly measures the phosphorylation status of Rb, the immediate downstream target of CDK4/6. A reduction in phosphorylated Rb (pRb) indicates successful target engagement by the inhibitor.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[5]

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Reprobe the membrane with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of the inhibitor on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).[7]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[8][9]

-

Formazan Solubilization: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8][9] Carefully aspirate the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.[10]

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the viability against the log of the inhibitor concentration to calculate the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based assay quantifies the proportion of cells in each phase of the cell cycle, directly demonstrating the G1 arrest induced by CDK4/6 inhibition.

Methodology:

-

Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control as described for the Western blot assay.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.

-

Fixation: Wash the cells with PBS, then resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.[11][12][13] Incubate on ice for at least 30 minutes.

-

Staining:

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

-

Data Interpretation: An accumulation of cells in the G0/G1 peak and a corresponding decrease in the S and G2/M peaks in the drug-treated samples compared to the control indicates a G1 cell cycle arrest.

In Vivo Patient-Derived Xenograft (PDX) Models

PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant than cell-line-based xenografts.[14] They are used to evaluate the in vivo efficacy of anticancer agents.

Methodology:

-

Model Establishment: Implant small fragments of a patient's tumor (e.g., from an ER-positive breast cancer) subcutaneously into immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth and Passaging: Allow the tumors to grow. Once they reach a certain size, they can be harvested and passaged into new cohorts of mice for experiments.

-

Treatment Study:

-

Once tumors in the experimental cohort reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (or Ribociclib) orally at a predetermined dose and schedule (e.g., once daily). The control group receives the vehicle.

-

Monitor tumor volume (typically measured with calipers) and mouse body weight regularly throughout the study.

-

-

Endpoint and Analysis: The study may be concluded when tumors in the control group reach a predetermined size limit. Tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pRb) to confirm target engagement in vivo. The primary endpoint is typically tumor growth inhibition.

Conclusion

This compound, as a potent and selective CDK4/6 inhibitor, functions by directly targeting the core machinery of the cell cycle. By preventing the phosphorylation of the Retinoblastoma protein, it induces a G1 phase arrest, thereby inhibiting the proliferation of cancer cells that are reliant on this pathway. The mechanism of action is robustly supported by a suite of well-established preclinical assays that quantify its inhibitory potential, confirm target engagement, and demonstrate its anti-proliferative effects both in vitro and in vivo. This targeted approach has established CDK4/6 inhibition as a cornerstone of therapy in specific cancer subtypes, most notably in HR-positive, HER2-negative breast cancer.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad.com [bio-rad.com]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. Western Blot Protocol | Proteintech Group [ptglab.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Crozbaciclib Fumarate: A Brain-Penetrant CDK4/6 Inhibitor for Glioblastoma

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and synthesis of Crozbaciclib fumarate, a potent and selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. Notably, Crozbaciclib has been specifically designed to penetrate the blood-brain barrier, addressing a critical challenge in the treatment of brain malignancies such as glioblastoma multiforme. This document details the mechanism of action, preclinical efficacy, and a plausible synthetic route for this promising therapeutic agent.

Introduction: Targeting the Cell Cycle in Glioblastoma

Glioblastoma multiforme (GBM) remains one of the most aggressive and difficult-to-treat cancers, primarily due to the protective barrier of the central nervous system, the blood-brain barrier (BBB), which limits the efficacy of many systemic therapies. The cyclin D-CDK4/6-INK4-Rb pathway, a critical regulator of the G1-S phase transition in the cell cycle, is frequently dysregulated in GBM, making it a compelling therapeutic target.

Crozbaciclib (formerly known as compound 11) emerged from a rational drug design program aimed at developing a potent CDK4/6 inhibitor with enhanced brain penetrance compared to existing therapies like palbociclib, ribociclib, and abemaciclib. Its discovery represents a significant step towards an effective targeted therapy for GBM.

Mechanism of Action: The CDK4/6 Signaling Pathway

Crozbaciclib selectively inhibits CDK4 and CDK6, key enzymes in the cell cycle. In normal cell progression, growth signals lead to the formation of cyclin D-CDK4/6 complexes, which then phosphorylate the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle, and thus, cell division.

In cancer cells with a dysregulated CDK4/6 pathway, this process is hyperactive, leading to uncontrolled proliferation. Crozbaciclib binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the transcription of S-phase genes, leading to a G1 cell cycle arrest and inhibition of tumor growth.

Figure 1. Simplified diagram of the CDK4/6 signaling pathway and the inhibitory action of Crozbaciclib.

Preclinical Data Summary

Crozbaciclib has demonstrated high potency and selectivity for CDK4 and CDK6, along with significant anti-proliferative activity in glioblastoma cell lines and in vivo models.

| Parameter | Value | Reference |

| In Vitro Potency | ||

| CDK4/cyclin D1 IC₅₀ | 3 nM | Yin et al., 2018 |

| CDK6/cyclin D3 IC₅₀ | 1 nM | Yin et al., 2018 |

| U87MG cell line IC₅₀ | 15.3 ± 2.9 nM | MedchemExpress |

| In Vivo Efficacy | ||

| Tumor Growth Inhibition (TGI) | 62% at 3.125 mg/kg | Yin et al., 2018 |

| TGI | 99% at 50 mg/kg | Yin et al., 2018 |

| Median Survival Increase | 162% at 50 mg/kg | MedchemExpress |

| Pharmacokinetics (Mouse) | ||

| Brain-to-Plasma Ratio (Kp) | 4.10 | Yin et al., 2018 |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.23 | Yin et al., 2018 |

Table 1: Summary of Preclinical Data for Crozbaciclib.

Experimental Protocols

The following are representative protocols for the types of experiments conducted during the discovery and preclinical evaluation of a CDK4/6 inhibitor like Crozbaciclib. Please note: The specific, detailed protocols from the original discovery publication for Crozbaciclib are not publicly available. These protocols are based on standard methodologies in the field.

In Vitro CDK4/6 Kinase Assay (Luminescent)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Crozbaciclib against CDK4/cyclin D1 and CDK6/cyclin D3.

Materials:

-

Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes

-

Kinase substrate (e.g., a peptide derived from Rb)

-

ATP

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

-

Crozbaciclib stock solution (e.g., 10 mM in DMSO)

-

Luminescent kinase assay reagent (e.g., Kinase-Glo® Max)

-

White, opaque 96-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Prepare serial dilutions of Crozbaciclib in kinase assay buffer.

-

In a 96-well plate, add the kinase substrate solution to all wells.

-

Add the serially diluted Crozbaciclib or vehicle (DMSO) to the appropriate wells.

-

Add the CDK4/cyclin D1 or CDK6/cyclin D3 enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each Crozbaciclib concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the IC₅₀ of Crozbaciclib for inhibiting the proliferation of a glioblastoma cell line (e.g., U87MG).

Materials:

-

U87MG human glioblastoma cell line

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Crozbaciclib stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear flat-bottom plates

-

Spectrophotometer

Procedure:

-

Seed U87MG cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Crozbaciclib in complete growth medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of Crozbaciclib or vehicle control.

-

Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Orthotopic Xenograft Mouse Model of Glioblastoma

Objective: To evaluate the in vivo anti-tumor efficacy of Crozbaciclib.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

U87MG cells engineered to express luciferase

-

Stereotactic injection apparatus

-

Anesthesia (e.g., isoflurane)

-

Crozbaciclib formulation for oral gavage

-

Vehicle control

-

Bioluminescence imaging system

-

D-luciferin

Procedure:

-

Culture and harvest U87MG-luciferase cells.

-

Anesthetize the mice and secure them in the stereotactic frame.

-

Create a small burr hole in the skull over the desired brain region (e.g., the striatum).

-

Intracranially inject the U87MG-luciferase cells using a Hamilton syringe.

-

Allow the tumors to establish for a set period (e.g., 7-10 days), monitoring tumor growth via bioluminescence imaging after intraperitoneal injection of D-luciferin.

-

Randomize the mice into treatment and control groups.

-

Administer Crozbaciclib or vehicle daily by oral gavage at the desired dose levels.

-

Monitor tumor growth regularly using bioluminescence imaging.

-

Record animal body weight and any signs of toxicity.

-

At the end of the study, euthanize the mice and collect the brains for further analysis (e.g., histology, western blotting for pRb).

-

Calculate tumor growth inhibition (TGI) and assess the impact on median survival.

Proposed Synthesis of Crozbaciclib

The chemical structure of Crozbaciclib is 5-fluoro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indol]-5'-yl)-N-[5-(1-methylpiperidin-4-yl)pyridin-2-yl]pyrimidin-2-amine. A plausible synthetic route would involve the construction of three key fragments: the spiro[cyclopentane-1,3'-indoline] core, the aminopyrimidine moiety, and the piperidinylpyridine side chain, followed by their coupling.

A likely disconnection strategy suggests a final step involving a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, to form the C-N bond between the pyrimidine and the pyridine rings.

Figure 2. A high-level proposed synthetic workflow for Crozbaciclib.

Representative Synthetic Protocol

This is a representative protocol based on known synthetic methodologies for similar compounds and is not a direct reproduction of the proprietary synthesis of Crozbaciclib.

Step 1: Synthesis of the Spiro[cyclopentane-1,3'-indoline] Fragment The spirocyclic core can be synthesized from a substituted isatin and a cyclopentane derivative through a multi-step process likely involving a condensation reaction followed by cyclization.

Step 2: Synthesis of the Aminopyrimidine Fragment A common starting material for this fragment is a 5-substituted pyrimidine, such as 2-amino-5-fluoropyrimidine-4,6-diol, which can be synthesized by condensation of a substituted malonic acid diester with guanidine. The diol can then be converted to the corresponding dichloro derivative using a chlorinating agent like phosphorus oxychloride.

Step 3: Synthesis of the Piperidinylpyridine Side Chain This fragment can be prepared from a suitable pyridine precursor, for instance, through a series of reactions to introduce the piperidine ring and subsequent N-methylation.

Step 4: Coupling and Final Assembly (Buchwald-Hartwig Amination) The final key step is the palladium-catalyzed coupling of the 2-amino-4-chloro-5-fluoro-pyrimidine-spiroindoline intermediate with the 5-(1-methylpiperidin-4-yl)pyridin-2-amine fragment.

Reaction Conditions:

-

Reactants: 2-amino-4-chloro-5-fluoro-pyrimidine-spiroindoline intermediate, 5-(1-methylpiperidin-4-yl)pyridin-2-amine.

-

Catalyst: A palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂.

-

Ligand: A bulky electron-rich phosphine ligand such as Xantphos or a biarylphosphine ligand.

-

Base: A non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

-

Solvent: An anhydrous aprotic solvent like toluene or dioxane.

-

Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., argon or nitrogen) and heated until the reaction is complete, as monitored by TLC or LC-MS. The product, Crozbaciclib, is then isolated and purified using standard techniques such as column chromatography. The fumarate salt can be prepared by treating the free base with fumaric acid.

Conclusion

This compound is a rationally designed, potent, and selective CDK4/6 inhibitor with the crucial characteristic of being able to penetrate the blood-brain barrier. The preclinical data strongly support its potential as a therapeutic agent for glioblastoma, a disease with a high unmet medical need. The synthetic route, while complex, is achievable through modern organic chemistry techniques, particularly palladium-catalyzed cross-coupling reactions. Further clinical investigation of Crozbaciclib is warranted to determine its safety and efficacy in patients.

Crozbaciclib Fumarate: A Technical Profile of a Novel CDK4/6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crozbaciclib fumarate is an emerging small molecule inhibitor targeting cyclin-dependent kinases 4 and 6 (CDK4/6), critical regulators of the cell cycle. Dysregulation of the CDK4/6 pathway is a hallmark of various cancers, making it a key therapeutic target. This technical guide provides a comprehensive overview of the preclinical profile of this compound, including its mechanism of action, inhibitory activity, and effects on cancer cell proliferation. Due to the limited availability of public data on Crozbaciclib, this document incorporates representative data from the well-characterized CDK4/6 inhibitor, Ribociclib, to provide a broader context of the inhibitor class.

Introduction to CDK4/6 Inhibition

The cell division cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and segregation. The transition from the G1 phase to the S phase is a critical commitment point, primarily governed by the activity of the CDK4/6-Cyclin D complex. In many cancer cells, hyperactivity of this complex, often due to amplification of Cyclin D or loss of endogenous inhibitors like p16INK4a, leads to uncontrolled proliferation.

CDK4/6 inhibitors, such as this compound, are designed to restore this checkpoint by selectively blocking the kinase activity of CDK4 and CDK6. This prevents the phosphorylation of the retinoblastoma protein (Rb), maintaining it in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry, thereby inducing a G1 cell cycle arrest.

This compound: Profile and Mechanism of Action

This compound is a potent and selective inhibitor of CDK4 and CDK6. Its chemical name is 5-fluoro-4-(7''-fluoro-2''-methylspiro[cyclopentane-1,3''-indol]-5''-yl)-N-(5-(1-methylpiperidin-4-yl)pyridin-2-yl)pyrimidin-2-amine fumarate[1][2]. Preclinical data indicates that it effectively targets the ATP-binding pocket of these kinases, preventing the phosphorylation of their key substrate, Rb.

Signaling Pathway

The mechanism of action of this compound is centered on the inhibition of the CDK4/6-Rb pathway.

References

in vitro activity of Crozbaciclib fumarate

An In-Depth Technical Guide to the In Vitro Activity of Crozbaciclib Fumarate

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By targeting the CDK4/6-Cyclin D-Rb pathway, this compound effectively induces cell cycle arrest and inhibits the proliferation of cancer cells. This technical guide provides a comprehensive overview of the reported , including its kinase inhibitory potency, anti-proliferative effects, and detailed experimental protocols relevant to its evaluation.

Quantitative In Vitro Activity

The in vitro potency of this compound has been quantified through biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations.

Table 1: Biochemical Kinase Inhibition

| Target | IC50 (nM) |

| CDK4 | 3 |

| CDK6 | 1 |

Data sourced from MedChemExpress and TargetMol.[1][2]

Table 2: Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (nM) |

| U87MG | Glioblastoma | 15.3 ± 2.9 |

Data sourced from MedChemExpress.[1][3]

Mechanism of Action: The CDK4/6-Rb Pathway

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein, a critical tumor suppressor. In normal cell cycle progression, Cyclin D-CDK4/6 complexes phosphorylate Rb, leading to its inactivation and the release of the E2F transcription factor. E2F then promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. Crozbaciclib, as an ATP-competitive inhibitor of CDK4/6, prevents Rb phosphorylation, thereby maintaining Rb in its active, hypophosphorylated state. Active Rb remains bound to E2F, repressing the transcription of target genes and causing the cell cycle to arrest in the G1 phase.[4]

In Vitro Experimental Data

Cell Cycle Analysis

Treatment of U87MG glioblastoma cells with Crozbaciclib leads to a dose-dependent arrest in the G1 phase of the cell cycle. A significant increase in the percentage of cells in the G1 phase was observed after 24 hours of treatment with 13.72 nM Crozbaciclib.[1][3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the activity of this compound.

CDK4/6 Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the IC50 values of a compound against CDK4 and CDK6 using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is terminated, and remaining ATP is depleted. Then, ADP is converted to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to kinase activity.

Materials:

-

Recombinant human CDK4/Cyclin D3 and CDK6/Cyclin D3 enzymes

-

Kinase substrate peptide (e.g., a derivative of Rb protein)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in the kinase assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle (DMSO) control.

-

Add the kinase (CDK4/Cyclin D3 or CDK6/Cyclin D3) and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol details the procedure for assessing the anti-proliferative effects of this compound on a cancer cell line, such as U87MG.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5][6]

Materials:

-

U87MG cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Harvest and count U87MG cells. Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) as a control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[7][8][9]

Materials:

-

U87MG cells

-

Complete culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Seed U87MG cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 13.72 nM) or vehicle control for 24 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Rb Phosphorylation

This protocol outlines the procedure to assess the phosphorylation status of the Rb protein in response to treatment with a CDK4/6 inhibitor like this compound.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. By using antibodies specific to both total Rb and phosphorylated Rb (at specific sites like Ser780 or Ser807/811), one can determine the extent to which a CDK4/6 inhibitor reduces Rb phosphorylation.[10]

Materials:

-

U87MG cells

-

Complete culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-total Rb, anti-phospho-Rb (Ser780 or Ser807/811), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed U87MG cells in 6-well plates and treat with this compound or vehicle for the desired time (e.g., 24 hours).

-

Wash cells with cold PBS and lyse them on ice with RIPA buffer.

-

Clear the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

The membrane can be stripped and re-probed with antibodies for total Rb and the loading control to ensure equal protein loading.

Conclusion

The in vitro data for this compound demonstrate its potent and specific inhibition of CDK4 and CDK6. This targeted activity translates to effective anti-proliferative effects in cancer cell lines, such as U87MG glioblastoma, by inducing a G1 phase cell cycle arrest. The provided experimental protocols offer a robust framework for researchers to further investigate and confirm the in vitro efficacy and mechanism of action of this promising CDK4/6 inhibitor.

References

- 1. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. TARGETING CDK4 AND CDK6: FROM DISCOVERY TO THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 6. youtube.com [youtube.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 9. carnabio.com [carnabio.com]

- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]

Crozbaciclib Fumarate: A Technical Guide to a Novel CDK4/6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crozbaciclib fumarate (also known as GLR2007) is a potent and selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Crozbaciclib was specifically designed for enhanced blood-brain barrier penetration, addressing a critical unmet need in the treatment of primary and metastatic brain tumors, such as glioblastoma multiforme (GBM). This document provides a comprehensive technical overview of this compound, detailing its target proteins, signaling pathways, quantitative data, and the experimental methodologies used for its characterization.

Target Proteins and Signaling Pathways

The primary molecular targets of Crozbaciclib are CDK4 and CDK6. These serine/threonine kinases form complexes with D-type cyclins (Cyclin D1, D2, and D3) in response to mitogenic signals. The activated Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma tumor suppressor protein (Rb).

In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Phosphorylation of Rb by CDK4/6 leads to a conformational change that causes the release of E2F, allowing for the expression of genes that drive DNA replication and cell cycle progression.

Crozbaciclib inhibits the kinase activity of CDK4 and CDK6, thereby preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, leading to the continued sequestration of E2F and ultimately, a G1 cell cycle arrest. This targeted inhibition of the G1-S checkpoint is the primary mechanism by which Crozbaciclib exerts its anti-proliferative effects in cancer cells with a functional Rb pathway.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of Crozbaciclib in the CDK4/6-Rb pathway.

Quantitative Data

Crozbaciclib has been demonstrated to be a highly potent inhibitor of its target kinases and shows significant anti-proliferative activity in various cancer cell lines, particularly those with a functional Rb pathway.

Table 1: Biochemical Potency of Crozbaciclib

| Target | IC50 (nM) |

| CDK4/Cyclin D1 | 3 |

| CDK6/Cyclin D3 | 1 |

Data from in vitro kinase assays.[1]

Table 2: Cellular Anti-proliferative Activity of Crozbaciclib

| Cell Line | Cancer Type | Rb Status | IC50 (nM) |

| U87MG | Glioblastoma | Wild-Type | 15.3 |

| DBTRG-05MG | Glioblastoma | Wild-Type | Potent |

| A172 | Glioblastoma | Wild-Type | Potent |

| T98G | Glioblastoma | Wild-Type | Potent |

| SF539 | Glioblastoma | Deficient | Inactive |

| M059J | Glioblastoma | Deficient | Inactive |

Cell viability was assessed after a 72-hour incubation period.[1][2]

Table 3: In Vivo Efficacy of Crozbaciclib

| Model | Treatment | Tumor Growth Inhibition | Increase in Lifespan |

| Orthotopic U87MG Xenograft (Mouse) | 50 mg/kg, oral administration | 99% | 162% |

Data from a preclinical glioblastoma mouse model.[1]

Table 4: Pharmacokinetic Properties of Crozbaciclib

| Parameter | Value (Mouse) |

| Kp | 4.10 |

| Kp,uu | 0.23 |

Kp: Brain-to-plasma concentration ratio. Kp,uu: Unbound brain-to-unbound plasma concentration ratio, indicating blood-brain barrier penetration.[1]

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of CDK4/6 inhibitors like Crozbaciclib. Specific details may vary based on the laboratory and reagents used.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Workflow Diagram:

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, a suitable substrate (e.g., a peptide derived from Rb), and ATP are prepared in a kinase assay buffer. Crozbaciclib is serially diluted to various concentrations.

-

Incubation: The kinase and substrate are pre-incubated with the different concentrations of Crozbaciclib in a multi-well plate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The signal is measured, and the percentage of kinase inhibition is calculated for each concentration of Crozbaciclib. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a period of time, typically 72 hours, to allow for cell proliferation.

-

Viability Assessment: Cell viability is assessed using a variety of methods:

-

Resazurin-based assays: Resazurin is reduced by metabolically active cells to the fluorescent product resorufin.

-

ATP-based assays: The amount of ATP is quantified as a measure of metabolically active cells.

-

Crystal violet staining: This method stains the DNA of adherent cells, providing a measure of cell number.

-

-

Data Analysis: The signal from each well is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 or GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.

Western Blotting for Rb Phosphorylation

This technique is used to detect the phosphorylation status of the Rb protein in cells treated with a CDK4/6 inhibitor.

Workflow Diagram:

Caption: Generalized workflow for Western blotting to detect Rb phosphorylation.

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured and treated with various concentrations of this compound for a specified duration.

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780 or Ser807/811). A separate blot or a stripped and re-probed blot is incubated with an antibody for total Rb as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on an imaging system. A decrease in the phosphorylated Rb signal with increasing concentrations of Crozbaciclib indicates target engagement and inhibition of CDK4/6 activity.

Conclusion

This compound is a potent and selective CDK4/6 inhibitor with a clear mechanism of action centered on the inhibition of the G1-S phase transition of the cell cycle. Its demonstrated efficacy in preclinical models, particularly in the context of glioblastoma, and its ability to penetrate the blood-brain barrier, position it as a promising therapeutic agent for further investigation in the treatment of various cancers, especially those with central nervous system involvement. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and other related targeted therapies.

References

Preclinical Profile of Ribociclib in Glioblastoma: A Technical Guide

Disclaimer: The preclinical data presented in this document pertains to Ribociclib. No public preclinical studies under the name "Crozbaciclib fumarate" were identified. It is presumed that "this compound" is a synonym or developmental name for Ribociclib.

This technical guide provides an in-depth overview of the preclinical evaluation of Ribociclib in glioblastoma (GBM). The content is tailored for researchers, scientists, and professionals in drug development, focusing on the mechanism of action, pharmacokinetic properties, and anti-tumor efficacy of Ribociclib in preclinical GBM models.

Core Mechanism of Action: Targeting the Cell Cycle in Glioblastoma

Ribociclib is an orally bioavailable, highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1]. In glioblastoma, the CDK4/6-retinoblastoma (Rb) signaling pathway is frequently dysregulated, occurring in approximately 80% of cases, making it a rational therapeutic target[2].

The canonical pathway involves the binding of Cyclin D to CDK4/6, forming an active complex that phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, which then initiates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to DNA replication and cell division.

Ribociclib exerts its anti-tumor effect by binding to the ATP-pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby repressing the transcription of S-phase genes and inducing a G1 cell cycle arrest[3]. Preclinical studies have demonstrated that tumor cells treated with CDK4/6 inhibitors exhibit a reduction in Rb phosphorylation, G1 phase arrest, and decreased proliferation[2]. The efficacy of Ribociclib is contingent on the presence of a functional Rb protein[4].

Signaling Pathway Diagram

References

- 1. thebraintumourcharity.org [thebraintumourcharity.org]

- 2. A Phase 0 Trial of Ribociclib in Recurrent Glioblastoma Patients Incorporating a Tumor Pharmacodynamic- and Pharmacokinetic-Guided Expansion Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor pharmacokinetics and pharmacodynamics of the CDK4/6 inhibitor ribociclib in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Crozbaciclib Fumarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crozbaciclib fumarate, also known as SHR6390 or Dalpiciclib, is a novel, orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3][4] By targeting the core cell cycle machinery, Crozbaciclib represents a promising therapeutic strategy for various malignancies, particularly those dependent on the CDK4/6-retinoblastoma (Rb) pathway for proliferation. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of Crozbaciclib, presenting key data in a structured format to facilitate understanding and further research.

Mechanism of Action: Targeting the Cell Cycle Engine

Crozbaciclib exerts its anti-tumor activity by selectively inhibiting the kinase activity of CDK4 and CDK6.[2][3] In normal and cancerous cells, the progression from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the CDK4/6-Cyclin D-Rb pathway. Mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes, which then phosphorylate and inactivate the retinoblastoma tumor suppressor protein (Rb). This inactivation releases the E2F transcription factor, allowing for the expression of genes necessary for DNA replication and cell cycle progression.

Crozbaciclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[5] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby inducing a G1 phase cell cycle arrest and inhibiting tumor cell proliferation.[1][2][5] Preclinical studies have demonstrated that Crozbaciclib treatment leads to a significant reduction in the levels of phosphorylated Rb (pRb) at Ser780, a key marker of CDK4/6 activity.[1][2]

Pharmacodynamics

The pharmacodynamic (PD) profile of Crozbaciclib has been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective anti-proliferative activity against retinoblastoma-positive (Rb-positive) cancer cells.

In Vitro Activity

Crozbaciclib has shown potent inhibitory effects on the proliferation of a broad panel of human cancer cell lines with intact Rb protein. The half-maximal inhibitory concentrations (IC50) are typically in the nanomolar range.

| Cell Line | Cancer Type | Rb Status | IC50 (nmol/L) |

| MCF-7 | Breast Cancer | Positive | < 800 |

| COLO 205 | Colon Cancer | Positive | < 800 |

| U-87 MG | Glioblastoma | Positive | < 800 |

| Calu-3 | Lung Cancer | Positive | > 800 |

| Table 1: In Vitro Anti-proliferative Activity of Crozbaciclib in Rb-positive Cancer Cell Lines.[1] |

Studies have shown that Crozbaciclib induces G1-phase cell cycle arrest and cellular senescence in a dose-dependent manner in Rb-positive tumor cells.[1][2] This is accompanied by a reduction in the phosphorylation of Rb at Ser780.[1][2]

In Vivo Activity

The anti-tumor efficacy of Crozbaciclib has been evaluated in various human tumor xenograft models in mice. Once-daily oral administration of Crozbaciclib resulted in dose-dependent tumor growth inhibition (TGI) and, in some models, tumor regression.

| Xenograft Model | Cancer Type | Dose (mg/kg, daily) | Tumor Growth Inhibition (TGI) |

| COLO 205 | Colon Cancer | 37.5 | 88% |

| 75 | 115% (regression) | ||

| 150 | 129% (regression) | ||

| U-87 MG | Glioblastoma | 37.5 | 53% |

| 75 | 86% | ||

| 150 | 133% (regression) | ||

| Table 2: In Vivo Anti-tumor Efficacy of Crozbaciclib in Xenograft Models.[1] |

Notably, Crozbaciclib demonstrated the ability to overcome acquired resistance to tamoxifen and trastuzumab in breast cancer models and exhibited synergistic anti-tumor activity when combined with endocrine therapy.[1]

Pharmacokinetics

The pharmacokinetic (PK) properties of Crozbaciclib have been investigated in both preclinical animal models and human clinical trials, indicating favorable oral bioavailability and exposure.

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice bearing COLO 205 tumor xenografts were conducted following a single oral dose of 75 mg/kg.

| Time (hours) | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) |

| 0.5 | ~1500 | ~1000 |

| 1 | ~2000 | ~2000 |

| 2 | ~2500 | ~3000 |

| 4 | ~2000 | ~4000 |

| 8 | ~1500 | ~3500 |

| 24 | ~500 | ~1500 |

| Table 3: Plasma and Tumor Concentrations of Crozbaciclib in a COLO 205 Xenograft Model.[6] |

These preclinical data demonstrate that Crozbaciclib achieves and maintains concentrations in tumor tissue sufficient for sustained target inhibition.[1]

Clinical Pharmacokinetics

A Phase I dose-escalation study in patients with advanced breast cancer and a mass balance study in healthy male subjects have provided key insights into the clinical pharmacokinetics of Crozbaciclib.[3][5][7][8]

| Parameter | Value | Study Population |

| Tmax (median) | 2.5 - 4.0 hours | Advanced Breast Cancer Patients |

| 3.00 hours | Healthy Male Subjects | |

| Terminal Half-life (t1/2, geometric mean) | 40.3 - 51.4 hours (single dose) | Advanced Breast Cancer Patients |

| ~17.50 hours (total radioactivity) | Healthy Male Subjects | |

| 43.5 hours (unchanged drug) | Healthy Male Subjects | |

| Metabolism | Primarily hepatic | Healthy Male Subjects |

| Excretion | Predominantly via feces (~71.93%) | Healthy Male Subjects |

| Minor excretion in urine (~22.69%) | Healthy Male Subjects | |

| Table 4: Clinical Pharmacokinetic Parameters of Crozbaciclib.[3][5][8] |

The data indicate that Crozbaciclib is orally bioavailable with a relatively long half-life, supporting a once-daily dosing regimen.[3][7] Steady-state plasma concentrations were generally observed by day 8 of continuous daily dosing.[3]

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Lines: A panel of human cancer cell lines with varying Rb status were used.

-

Method: Cells were seeded in 96-well plates and treated with a range of concentrations of Crozbaciclib. Cell viability was assessed after a defined period (e.g., 6 days) using a sulforhodamine B (SRB) assay.

-

Data Analysis: IC50 values were calculated by nonlinear regression analysis of the dose-response curves.

In Vivo Xenograft Studies

-

Animal Model: 5-week-old female Balb/cA-nude mice were used.

-

Tumor Implantation: Tumor xenografts were established by subcutaneously inoculating tumor cells (e.g., COLO 205, U-87 MG) into the mice.

-

Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into control (vehicle) and treatment groups. Crozbaciclib was administered orally once daily at specified doses.

-

Endpoints: Tumor volumes and body weights were measured regularly. Tumor growth inhibition was calculated at the end of the study.

Pharmacokinetic/Pharmacodynamic Analysis in Xenografts

-

Sample Collection: Following a single oral dose of Crozbaciclib to tumor-bearing mice, blood and tumor tissue samples were collected at various time points.

-

Drug Concentration Analysis: The concentration of Crozbaciclib in plasma and tumor homogenates was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacodynamic Marker Analysis: Tumor extracts were analyzed by Western blotting to determine the levels of total Rb and phosphorylated Rb (Ser780).

Conclusion

This compound is a potent and selective CDK4/6 inhibitor with a favorable pharmacokinetic and pharmacodynamic profile. It demonstrates significant anti-proliferative activity in Rb-positive cancer cells both in vitro and in vivo, primarily through the induction of G1 cell cycle arrest. The clinical pharmacokinetic data support a once-daily oral dosing regimen. The promising preclinical and early clinical data provide a strong rationale for the ongoing clinical development of Crozbaciclib as a potential new therapeutic option for patients with various types of cancer. Further studies are warranted to fully elucidate its clinical efficacy and safety profile in different patient populations and in combination with other anti-cancer agents.

References

- 1. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The efficacy and safety of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor, in patients with advanced head and neck mucosal melanoma harboring CDK4 amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent CDK4/6 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]

- 8. Frontiers | A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent CDK4/6 inhibitor in humans [frontiersin.org]

Crozbaciclib Fumarate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crozbaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are crucial regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells. As with any drug candidate, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available solubility and stability data for crozbaciclib fumarate and related CDK4/6 inhibitors, outlines detailed experimental protocols for their determination, and illustrates the key signaling pathway and experimental workflows. Due to the limited publicly available data for this compound, data for ribociclib, a structurally and mechanistically similar CDK4/6 inhibitor, has been utilized as a surrogate in this guide to provide a more complete picture.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. For weakly basic compounds like crozbaciclib, solubility is often pH-dependent.

Table 1: Solubility of Ribociclib (as a surrogate for Crozbaciclib) in Various Solvents at 313.2 K (40°C)

| Solvent | Mole Fraction Solubility (x 10⁻²) |

|---|---|

| Polyethylene Glycol-400 (PEG-400) | 2.66[1][2] |

| Transcutol-HP (THP) | 1.00[1][2] |

| Propylene Glycol (PG) | 0.539[1][2] |

| Dimethyl Sulfoxide (DMSO) | 0.500[1][2] |

| n-Butanol (n-BuOH) | 0.323[1][2] |

| Acetone | 0.311[1][2] |

| Isopropyl Alcohol (IPA) | 0.158[1][2] |

| Ethyl Acetate (EA) | 0.141[1][2] |

| Ethanol (EtOH) | 0.137[1][2] |

| Methanol (MeOH) | 0.081[1][2] |

Note: The solubility of ribociclib was found to increase with temperature, indicating an endothermic dissolution process.[1][2]

The pH of the surrounding medium significantly impacts the solubility of weakly basic drugs like CDK4/6 inhibitors. Ribociclib succinate salt, for instance, exhibits high solubility in acidic media, acting as a buffering agent and driving the pH towards 5, with solubility reaching up to 200 mg/mL.[3] In aqueous media, the solubility of ribociclib decreases as the pH increases from 2.0 to 7.5.[3] Palbociclib, another CDK4/6 inhibitor, is water-soluble at low pH (2.1-4.5), but its solubility dramatically decreases as the pH rises above 4.5.[4]

Stability Data

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.

Table 2: Summary of Forced Degradation Studies for Structurally Related Compounds

| Stress Condition | Observations |

|---|---|

| Acidic Hydrolysis | The drug substance was found to be labile under acidic conditions.[5] |

| Alkaline Hydrolysis | The drug substance was found to be labile under alkaline conditions.[5] |

| Oxidative Degradation | The drug substance showed lability under oxidative stress.[5] |

| Thermal Degradation | The drug substance was found to be stable under thermal stress.[5] |

| Photolytic Degradation | The drug substance was found to be stable under photolytic stress.[5] |

Note: Stability-indicating analytical methods, such as HPTLC and HPLC, have been developed for the quantification of related compounds and their degradation products.[6][7][8][9]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

1. Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffers of various pH, organic solvents)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for crozbaciclib quantification.

2. Procedure:

-

Add an excess amount of this compound to a series of vials containing the different solvents. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspensions to settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

The determined concentration represents the equilibrium solubility of the compound in the respective solvent at the specified temperature.

Protocol 2: Forced Degradation Study

This study is designed to accelerate the degradation of the drug substance under various stress conditions to identify potential degradation pathways and products.

1. Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature and humidity controlled chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

2. Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and keep it at room temperature or elevated temperature (e.g., 60°C) for a specified period.

-

Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and keep it at room temperature or elevated temperature for a specified period.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified period.

-

Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and alkaline samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

-

Monitor the formation of degradation products and the decrease in the concentration of the parent drug over time.

-

Use a PDA detector to check for peak purity and an MS detector to help identify the structure of the degradation products.

Visualizations

Signaling Pathway

Caption: CDK4/6 Inhibition Signaling Pathway.

Experimental Workflow

Caption: Experimental Workflow for Solubility and Stability.

Conclusion

The preformulation assessment of this compound, including its solubility and stability profiles, is a critical undertaking in its development as a therapeutic agent. The data presented, including surrogate information from the closely related compound ribociclib, indicates that this compound is likely a weakly basic compound with pH-dependent solubility, exhibiting higher solubility in acidic environments. The molecule is susceptible to degradation under hydrolytic and oxidative stress. The provided experimental protocols offer a robust framework for generating the necessary data to guide formulation strategies, establish appropriate storage conditions, and ensure the development of a safe, stable, and effective drug product. Further studies on this compound are warranted to confirm these characteristics and to fully elucidate its degradation pathways.

References

- 1. Solubilization of a novel antitumor drug ribociclib in water and ten different organic solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ribociclib Bioavailability Is Not Affected by Gastric pH Changes or Food Intake: In Silico and Clinical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US11065250B2 - Solid dosage forms of palbociclib - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. ejbps.com [ejbps.com]

- 7. wjpsronline.com [wjpsronline.com]

- 8. ymerdigital.com [ymerdigital.com]

- 9. globalresearchonline.net [globalresearchonline.net]

For Researchers, Scientists, and Drug Development Professionals

Crozbaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in the pursuit of targeted cancer therapies. Its ability to arrest the cell cycle at the G1 phase makes it a compelling candidate for the treatment of various malignancies, particularly glioblastoma, owing to its rational design to penetrate the blood-brain barrier. This technical guide provides an in-depth overview of Crozbaciclib fumarate, its related compounds, and analogs, with a focus on their synthesis, mechanism of action, and biological activity.

Core Compound Profile: this compound

This compound is the salt form of Crozbaciclib, enhancing its pharmaceutical properties. The core molecule is a highly potent inhibitor of CDK4 and CDK6.

| Property | Value | Reference |

| Molecular Formula | C32H34F2N6O4 | [1][2] |

| Molecular Weight | 604.65 g/mol | [1][2] |

| CAS Number | 2099128-41-1 (Crozbaciclib) | [3] |

| Mechanism of Action | Inhibition of CDK4/CDK6 | [3] |

Quantitative Bioactivity Data

The following table summarizes the key in vitro and in vivo bioactivity data for Crozbaciclib.

| Assay | Target/Cell Line | IC50 / Activity | Reference |

| Enzyme Inhibition | CDK4 | 3 nM | [3] |

| Enzyme Inhibition | CDK6 | 1 nM | [3] |

| Antiproliferative Assay | U87MG (Glioblastoma) | 15.3 ± 2.9 nM | [3] |

| Cell Cycle Analysis | U87MG (Glioblastoma) | G1 phase arrest at 13.72 nM | [3] |

| In vivo Tumor Growth Inhibition | U87MG Orthotopic Xenograft | 62% to 99% (at 3.125-50 mg/kg) | [3] |

| In vivo Lifespan Increase | U87MG Orthotopic Xenograft | 162% increase at 50 mg/kg | [3] |

Signaling Pathway and Mechanism of Action

Crozbaciclib exerts its therapeutic effect by targeting the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[4][5] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[5]

Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of Crozbaciclib.

As illustrated, mitogenic signals stimulate the production of Cyclin D, which then forms a complex with CDK4 or CDK6.[5] This active complex phosphorylates the Retinoblastoma protein (Rb).[4][5] In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[4] Upon phosphorylation by the Cyclin D-CDK4/6 complex, Rb releases E2F, allowing for the transcription of target genes and subsequent cell cycle progression.[5] Crozbaciclib inhibits the kinase activity of CDK4 and CDK6, thereby preventing Rb phosphorylation, maintaining the Rb-E2F complex, and inducing G1 phase cell cycle arrest.[3][4]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. The following protocols are based on the methodologies described for the evaluation of Crozbaciclib and its analogs.

Synthesis of Crozbaciclib Analogs

A general synthetic scheme for pyrimidine-based CDK4/6 inhibitors, adaptable for Crozbaciclib analogs, is presented. The synthesis of specific analogs would involve the variation of substituent groups on the pyrimidine core and the side chains.

Caption: A generalized workflow for the synthesis of Crozbaciclib analogs.

Detailed Protocol (General Example based on Palbociclib synthesis):

The synthesis of Palbociclib, a structurally related CDK4/6 inhibitor, provides a template for the potential synthesis of Crozbaciclib analogs.[6] One reported synthesis involves a multi-step process:

-

Condensation: Reaction of a substituted pyrimidine with a suitable amine to form a key intermediate.

-

Cyclization: Intramolecular reaction to form the core heterocyclic structure.

-

Substitution: Introduction of various side chains through nucleophilic substitution or cross-coupling reactions to generate a library of analogs.

-

Purification: The final compounds are typically purified by column chromatography and characterized by NMR and mass spectrometry.

In Vitro Kinase Assay

This protocol is used to determine the inhibitory activity of the compounds against CDK4 and CDK6 enzymes.

-

Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, Rb protein substrate, ATP, and the test compound.

-

Procedure:

-

The test compound is serially diluted and incubated with the CDK enzyme and substrate in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified, typically using an ELISA-based method or a radiometric assay.

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

Cell Proliferation Assay

This assay measures the effect of the compounds on the growth of cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., U87MG glioblastoma cells) are cultured in appropriate media.[3]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).[3]

-

Cell viability is assessed using a colorimetric assay (e.g., MTT or SRB) or by direct cell counting.

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Cell Cycle Analysis

This protocol determines the effect of the compounds on cell cycle distribution.

-

Cell Treatment: Cells are treated with the test compound at a concentration around its IC50 value for a defined period (e.g., 24 hours).[3]

-

Procedure:

-

Cells are harvested, washed, and fixed in ethanol.

-

The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide.

-

The DNA content of the cells is analyzed by flow cytometry.

-

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified to determine if the compound induces cell cycle arrest at a specific phase.

Conclusion and Future Directions

Crozbaciclib and its analogs represent a promising class of CDK4/6 inhibitors with significant potential for the treatment of various cancers, including those with central nervous system involvement. The data presented in this guide highlight the potent and selective activity of Crozbaciclib. Future research should focus on the synthesis and evaluation of a broader range of analogs to explore structure-activity relationships, optimize pharmacokinetic properties, and potentially overcome mechanisms of resistance. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in this exciting field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. erc.bioscientifica.com [erc.bioscientifica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols: Crozbaciclib Fumarate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction